

# Application Notes and Protocols for High-Throughput Screening of Srpk1-IN-1

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Compound of Interest		
Compound Name:	Srpk1-IN-1	
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### Introduction

Serine/arginine-rich protein kinase 1 (SRPK1) is a key regulator of mRNA splicing through the phosphorylation of serine/arginine-rich (SR) splicing factors.[1][2] Its dysregulation is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. **Srpk1-IN-1** is a potent inhibitor of SRPK1, and high-throughput screening (HTS) is a critical methodology for the discovery and characterization of this and other potential SRPK1 inhibitors.[3] These application notes provide detailed protocols for biochemical and cell-based HTS assays to identify and characterize inhibitors of SRPK1.

## **Signaling Pathway of SRPK1**

SRPK1 is a central node in signaling pathways that control cellular processes such as proliferation and angiogenesis. A key function of SRPK1 is the phosphorylation of SR proteins, like SRSF1, which promotes their nuclear translocation. In the nucleus, phosphorylated SRSF1 regulates the alternative splicing of pre-mRNAs, including that of vascular endothelial growth factor (VEGF), shifting the balance towards pro-angiogenic isoforms.[4] The activity of SRPK1 itself is modulated by upstream signaling cascades, including the PI3K/Akt pathway.

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### References

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